molecular formula C15H19N6O8P B2533007 GS-704277

GS-704277

Cat. No.: B2533007
M. Wt: 442.32 g/mol
InChI Key: IYHPTSNEWCZBDF-NIFWRESRSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

GS-704277, also known as Remdesivir Impurity 39, is an alanine metabolite of Remdesivir . Remdesivir is a nucleoside analogue with effective antiviral activity, and it is highly effective in the control of SARS-CoV-2 (COVID-19) infection in vitro . The primary target of this compound is the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) replication .

Mode of Action

Inside the cell, Remdesivir undergoes metabolic activation to form the intracellular active triphosphate metabolite, GS-443902 . This compound is an intermediate metabolite in this process . It is formed from Remdesivir via intracellular hydrolysis . This compound is further metabolized to the nucleoside monophosphate form and then to the nucleoside analog GS-441524 or active nucleoside triphosphate GS-443902 .

Biochemical Pathways

The biochemical pathway involved in the action of this compound is the metabolic pathway of Remdesivir. This pathway involves the conversion of Remdesivir to this compound through intracellular hydrolysis, followed by further metabolism to GS-441524 or GS-443902 . These metabolites play a crucial role in inhibiting the replication of SARS-CoV-2 .

Pharmacokinetics

Following single-dose intravenous administration of Remdesivir, this compound exhibits linear pharmacokinetics . After multiple doses of Remdesivir, the major metabolite GS-441524 accumulates approximately 1.9-fold in plasma . The estimated elimination clearances of Remdesivir, this compound, and GS-441524 reached 18.1 L/h, 36.9 L/h, and 4.74 L/h, respectively .

Result of Action

The result of the action of this compound is the inhibition of SARS-CoV-2 replication. This is achieved through the formation of the active triphosphate metabolite, GS-443902, which is highly effective in controlling SARS-CoV-2 infection .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the impact of inducers or inhibitors on Remdesivir disposition is minimized by the parenteral route of administration and extensive extraction . Furthermore, the efficacy of this compound in controlling SARS-CoV-2 infection is highly dependent on the in vitro environment .

Biochemical Analysis

Biochemical Properties

GS-704277 plays a crucial role in the biochemical reactions involving Remdesivir. It is a key intermediate in the metabolic activation of Remdesivir to form the intracellular active triphosphate metabolite, GS-443902 . This process involves interactions with various enzymes and proteins within the cell, including carboxylesterase 1 (CES1), which is responsible for the majority of Remdesivir’s metabolism .

Cellular Effects

The effects of this compound on cells are primarily related to its role in the metabolism of Remdesivir. As an intermediate metabolite, this compound is involved in the conversion of Remdesivir into its active form, which inhibits the replication of SARS-CoV-2, the virus responsible for COVID-19 .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion into the active triphosphate metabolite, GS-443902 . This conversion process is crucial for the antiviral activity of Remdesivir, as GS-443902 is the form of the drug that inhibits viral RNA-dependent RNA polymerase, thereby preventing viral replication .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound exhibits linear pharmacokinetics following single-dose intravenous administration of Remdesivir . It is only moderately stable in plasma at 4 °C, with less stability at room temperature .

Metabolic Pathways

This compound is part of the metabolic pathway of Remdesivir. It is formed from Remdesivir via intracellular hydrolysis, primarily mediated by the enzyme CES1 . This compound is then further metabolized to form the active triphosphate metabolite, GS-443902 .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are closely tied to its role in the metabolism of Remdesivir. It is predominantly distributed to plasma relative to the cellular components of blood .

Subcellular Localization

The subcellular localization of this compound is not explicitly documented in the literature. Given its role in the intracellular metabolism of Remdesivir, it is likely that it is localized within the cytoplasm where these metabolic processes occur .

Preparation Methods

Synthetic Routes and Reaction Conditions

GS-704277 is synthesized as an intermediate during the metabolic activation of remdesivir. The process involves the hydrolysis of remdesivir to form this compound, which is further metabolized to the nucleoside monophosphate form and then to the nucleoside analogue GS-441524 .

Industrial Production Methods

The industrial production of this compound involves the large-scale synthesis of remdesivir, followed by its controlled hydrolysis to obtain this compound. The process requires precise reaction conditions, including the use of specific enzymes and controlled pH levels to ensure the efficient conversion of remdesivir to this compound .

Chemical Reactions Analysis

Types of Reactions

GS-704277 undergoes several types of chemical reactions, including hydrolysis, phosphorylation, and nucleophilic substitution . These reactions are essential for its conversion to active metabolites.

Common Reagents and Conditions

Major Products Formed

The major products formed from the reactions of this compound include GS-441524 and the active nucleoside triphosphate GS-443902 .

Comparison with Similar Compounds

Similar Compounds

    GS-441524: Another metabolite of remdesivir with antiviral activity.

    GS-443902: The active triphosphate form of remdesivir.

Uniqueness of GS-704277

This compound is unique due to its specific role as an intermediate metabolite in the activation pathway of remdesivir. Unlike GS-441524 and GS-443902, this compound is not directly active against the virus but is essential for the formation of the active triphosphate metabolite. This intermediate step is crucial for the overall antiviral efficacy of remdesivir.

Properties

IUPAC Name

(2S)-2-[[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N6O8P/c1-7(14(24)25)20-30(26,27)28-4-9-11(22)12(23)15(5-16,29-9)10-3-2-8-13(17)18-6-19-21(8)10/h2-3,6-7,9,11-12,22-23H,4H2,1H3,(H,24,25)(H2,17,18,19)(H2,20,26,27)/t7-,9+,11+,12+,15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYHPTSNEWCZBDF-NIFWRESRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NP(=O)(O)OCC1C(C(C(O1)(C#N)C2=CC=C3N2N=CN=C3N)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@](O1)(C#N)C2=CC=C3N2N=CN=C3N)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N6O8P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.